molecular formula C13H22NP B3268686 2-(Di-tert-butylphosphanyl)pyridine CAS No. 494199-75-6

2-(Di-tert-butylphosphanyl)pyridine

Cat. No.: B3268686
CAS No.: 494199-75-6
M. Wt: 223.29
InChI Key: MGIZZEPNUYUZDT-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphanyl)pyridine is an organophosphorus compound with the molecular formula C13H22NP. It is a phosphine ligand that features a pyridine ring substituted with a di-tert-butylphosphanyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Di-tert-butylphosphanyl)pyridine can be synthesized through the nucleophilic substitution reaction of 2-chloromethylpyridine with di-tert-butylphosphine. The reaction is typically carried out in a solvent such as methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the mixture is cooled to room temperature, and triethylamine is added to precipitate the product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butylphosphanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products vary depending on the substituent introduced, but typically include new phosphine derivatives.

Scientific Research Applications

2-(Di-tert-butylphosphanyl)pyridine is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Di-tert-butylphosphanyl)pyridine is unique due to its specific combination of a pyridine ring and a di-tert-butylphosphanyl group. This structure provides a balance of steric hindrance and electronic properties, making it a versatile ligand in various chemical reactions and applications.

Properties

IUPAC Name

ditert-butyl(pyridin-2-yl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIZZEPNUYUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Di-tert-butylphosphanyl)pyridine
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2-(Di-tert-butylphosphanyl)pyridine
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2-(Di-tert-butylphosphanyl)pyridine
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2-(Di-tert-butylphosphanyl)pyridine
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2-(Di-tert-butylphosphanyl)pyridine
Reactant of Route 6
2-(Di-tert-butylphosphanyl)pyridine

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